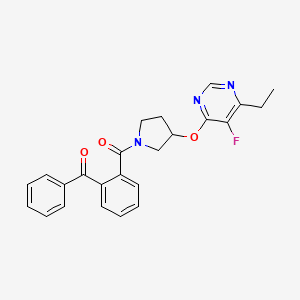
(2-Benzoylphenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-Benzoylphenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule. It features a benzoylphenyl group linked to a pyrrolidinyl methanone structure, which in turn is connected to a fluoro-substituted ethylpyrimidine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis begins with the formation of the 2-benzoylphenyl group through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The pyrrolidinyl methanone is synthesized by the reaction of pyrrolidine with a ketone, forming the corresponding methanone. Finally, the 6-ethyl-5-fluoropyrimidine moiety is attached via a nucleophilic aromatic substitution reaction, where the fluoropyrimidine is activated using sodium hydride and then reacted with the pyrrolidinyl methanone intermediate.
Industrial Production Methods
In an industrial setting, this synthesis can be scaled up using continuous flow reactors to ensure precise control of reaction conditions, such as temperature and pressure. Catalysts and solvents are optimized to improve yield and purity, with purification typically achieved through chromatography or recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The methanone functional group can undergo oxidation to form carboxylic acids.
Reduction: The carbonyl group of the methanone can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl and pyrimidine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Agents such as potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halides and nucleophiles under basic or acidic conditions to facilitate the substitution on the aromatic rings.
Major Products
The major products from these reactions include the corresponding alcohols, acids, and substituted aromatic derivatives, depending on the specific reaction type and conditions employed.
科学的研究の応用
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules due to its versatile functional groups.
Biology
It acts as a ligand in receptor binding studies, aiding in the understanding of biochemical pathways.
Medicine
Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
The compound serves as a precursor in the manufacture of advanced materials and specialty chemicals.
作用機序
Molecular Targets
It functions by interacting with specific enzymes or receptors, modulating their activity. For example, it may bind to enzyme active sites, inhibiting their catalytic function.
Pathways Involved
The interaction with molecular targets can initiate or inhibit biochemical pathways, such as signal transduction or metabolic pathways, affecting cellular functions and processes.
類似化合物との比較
Similar Compounds
(2-Benzoylphenyl)(3-((5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
(2-Benzoylphenyl)(3-((6-ethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
(2-Benzoylphenyl)(3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
Uniqueness
The combination of the ethyl and fluoro substituents in this compound's structure imparts unique steric and electronic properties, which can significantly influence its chemical reactivity and biological activity. This uniqueness is not commonly found in its similar compounds, making it particularly valuable for specific applications in research and industry.
The intricacies of (2-Benzoylphenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone are as rich and complex as the compound itself, highlighting its importance in various fields of science and industry. What do you find most fascinating about this compound?
特性
IUPAC Name |
[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3/c1-2-20-21(25)23(27-15-26-20)31-17-12-13-28(14-17)24(30)19-11-7-6-10-18(19)22(29)16-8-4-3-5-9-16/h3-11,15,17H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBPNCMOEXDRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
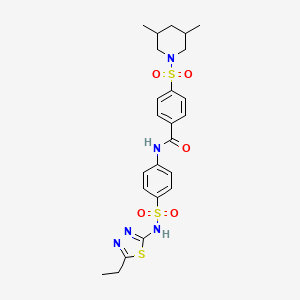
![4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2543612.png)
![2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2543613.png)
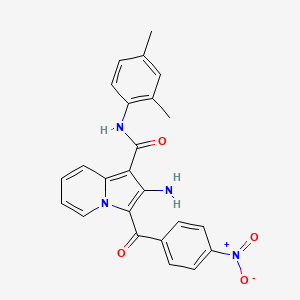
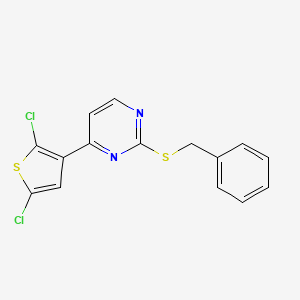
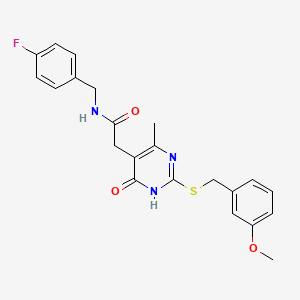
![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/new.no-structure.jpg)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2543621.png)
![3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2543622.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYLTHIOPHENE-2-SULFONAMIDE](/img/structure/B2543624.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2543627.png)
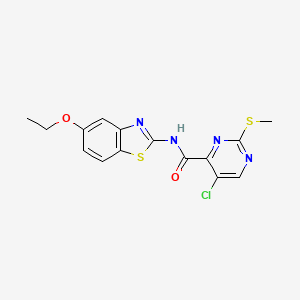
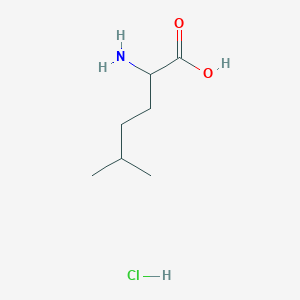
![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)
